molecular formula C7H11NO4 B12883404 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate

2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B12883404
M. Wt: 173.17 g/mol
InChI Key: SKJLVMNPSINJIW-UHFFFAOYSA-N
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Description

2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate is a chemical compound with a unique structure that includes both an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate typically involves the reaction of 5-oxotetrahydrofuran-2-carboxylic acid with an aminoethyl group. One common method involves the use of ethyl 5-oxotetrahydrofuran-2-carboxylate as a starting material, which is then reacted with an aminoethyl group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both an amino group and a furan ring, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-aminoethyl 5-oxooxolane-2-carboxylate

InChI

InChI=1S/C7H11NO4/c8-3-4-11-7(10)5-1-2-6(9)12-5/h5H,1-4,8H2

InChI Key

SKJLVMNPSINJIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C(=O)OCCN

Origin of Product

United States

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